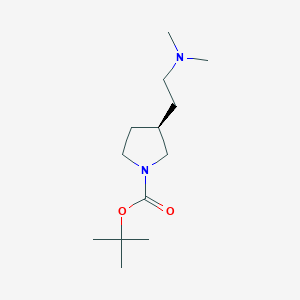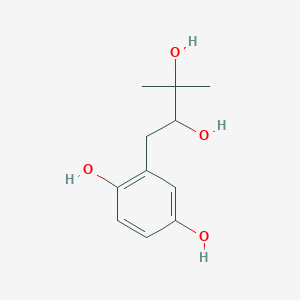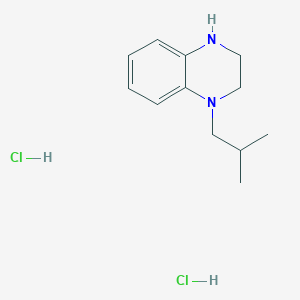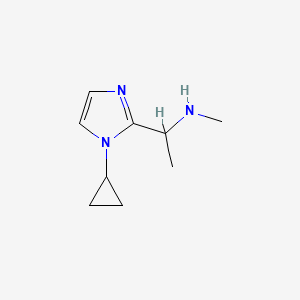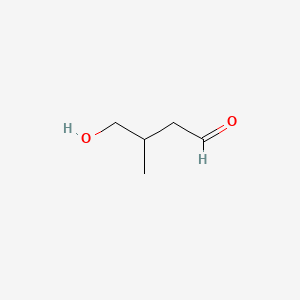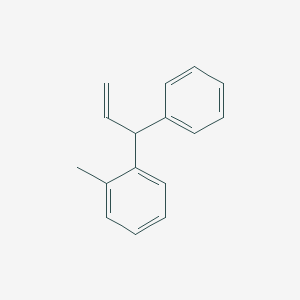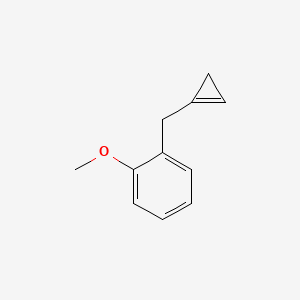
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is a chemical compound that belongs to the class of cyclopropenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- typically involves a multistep process starting from commercially available starting materials. One common method involves the reaction of cyclopropene with benzene in the presence of a catalyst. The resulting product is then purified through techniques such as column chromatography and recrystallization .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new synthetic methodologies and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it a useful tool in organic synthesis and biological imaging .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluoro-1-cyclopropen-1-yl)benzene: Similar in structure but contains fluorine atoms.
{[3-(Difluoromethyl)-1-cyclopropen-1-yl]methyl}benzene: Another similar compound with difluoromethyl groups.
Uniqueness
Benzene, 1-(1-cyclopropen-1-ylmethyl)-2-methoxy- is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and applications in different fields.
Propiedades
Número CAS |
454251-51-5 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-(cyclopropen-1-ylmethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-12-11-5-3-2-4-10(11)8-9-6-7-9/h2-6H,7-8H2,1H3 |
Clave InChI |
CHXXUWPLBSWRJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
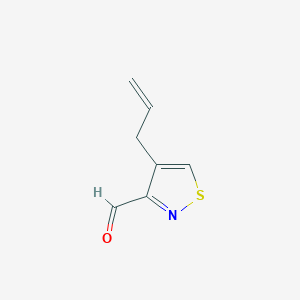
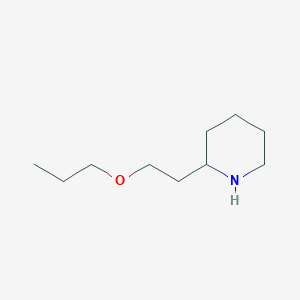
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)


